molecular formula C19H17N3O3S B12130631 1-{[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]carbonyl}piperidine-4-carboxylic acid

1-{[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]carbonyl}piperidine-4-carboxylic acid

Cat. No.: B12130631
M. Wt: 367.4 g/mol
InChI Key: IEJKAOTVQFFWOW-UHFFFAOYSA-N
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Description

1-{[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]carbonyl}piperidine-4-carboxylic acid: is a heterocyclic compound with a complex structure. Let’s break it down:

    1,3-Benzothiazole: This fused ring system contains a benzene ring and a thiazole ring. It imparts aromatic and heterocyclic properties to the compound.

    Pyridine: The pyridine ring contributes to the overall structure and reactivity.

    Carbonyl group: The carbonyl (C=O) group is essential for its chemical behavior.

    Piperidine: The piperidine moiety is a saturated six-membered ring containing a nitrogen atom.

Preparation Methods

Synthetic Routes:: Several synthetic pathways lead to this compound:

    Diazo-coupling: Involves coupling diazonium salts with appropriate nucleophiles.

    Knoevenagel condensation: Utilizes an aldehyde or ketone and malononitrile to form the desired product.

    Biginelli reaction: A multicomponent reaction that combines urea, aldehyde, and β-ketoester.

    Microwave irradiation: Accelerates reactions under controlled conditions.

    One-pot multicomponent reactions: Efficiently assemble multiple components in a single step.

Industrial Production:: While industrial-scale synthesis details may be proprietary, the compound can be produced using optimized versions of the above methods.

Chemical Reactions Analysis

Reactions::

    Oxidation: The carbonyl group can undergo oxidation.

    Reduction: Reduction of the carbonyl group or other functional groups.

    Substitution: Nucleophilic substitution reactions at various positions.

    Amidation: Formation of amide bonds.

Common Reagents::

    Hydrazine: Used for diazo-coupling.

    Malononitrile: Key in Knoevenagel condensation.

    Urea: Essential in Biginelli reaction.

Major Products:: The compound can yield various derivatives based on the specific reaction conditions.

Scientific Research Applications

Mechanism of Action

The compound’s mechanism likely involves interactions with specific molecular targets, affecting cellular processes. Further research is needed to elucidate these pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, its unique structure sets it apart. Researchers often compare it to related heterocyclic molecules.

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

1-[2-(1,3-benzothiazol-2-yl)pyridine-3-carbonyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C19H17N3O3S/c23-18(22-10-7-12(8-11-22)19(24)25)13-4-3-9-20-16(13)17-21-14-5-1-2-6-15(14)26-17/h1-6,9,12H,7-8,10-11H2,(H,24,25)

InChI Key

IEJKAOTVQFFWOW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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